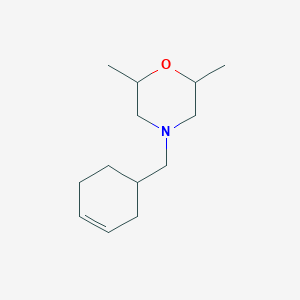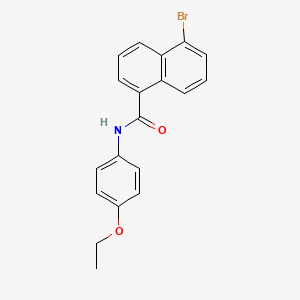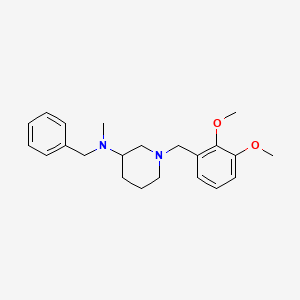
4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine, also known as CXM, is a compound that belongs to the class of morpholine derivatives. CXM has been found to have potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
作用機序
The mechanism of action of 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine involves the inhibition of the release of glutamate by blocking the voltage-gated calcium channels in presynaptic neurons. This inhibition of glutamate release leads to a decrease in synaptic transmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine has been found to have a number of biochemical and physiological effects. In addition to its inhibitory effect on the release of glutamate, 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine has also been found to have an inhibitory effect on the release of other neurotransmitters such as acetylcholine and dopamine. 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine has also been found to have an analgesic effect, reducing pain sensitivity in animal models.
実験室実験の利点と制限
One advantage of 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine is its selectivity for voltage-gated calcium channels in presynaptic neurons, which makes it a useful tool for studying the role of calcium channels in synaptic transmission. However, one limitation of 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine is its relatively low potency, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine. One area of research could be the development of more potent analogs of 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine that could be used in experiments where higher potency is required. Another area of research could be the investigation of the potential therapeutic applications of 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Finally, future research could focus on the development of new techniques for the synthesis and purification of 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine to improve its yield and purity.
合成法
The synthesis of 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine involves the reaction of 3-cyclohexen-1-ylmethanol with 2,6-dimethylmorpholine in the presence of a catalyst. The reaction yields 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine as a white crystalline solid. The purity of 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine can be improved through recrystallization or other purification techniques.
科学的研究の応用
4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine has been found to have potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. 4-(3-cyclohexen-1-ylmethyl)-2,6-dimethylmorpholine has been shown to have an inhibitory effect on the release of glutamate, a neurotransmitter that is involved in synaptic transmission in the central nervous system. This inhibition of glutamate release has been found to have potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
特性
IUPAC Name |
4-(cyclohex-3-en-1-ylmethyl)-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-11-8-14(9-12(2)15-11)10-13-6-4-3-5-7-13/h3-4,11-13H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCMGHIEFHYABK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohex-3-en-1-ylmethyl)-2,6-dimethylmorpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6047230.png)
![N-cyclopropyl-3-[1-(3-phenylpropanoyl)-3-piperidinyl]propanamide](/img/structure/B6047232.png)
![3-(tetrahydro-2H-pyran-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6047234.png)
![6-{1-[4-(4-hydroxybut-1-yn-1-yl)benzyl]piperidin-4-yl}-2-methylpyrimidin-4(3H)-one](/img/structure/B6047265.png)

![ethyl 4-(aminocarbonyl)-5-[(3,5-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B6047269.png)


![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-1H-indole-5-carboxamide](/img/structure/B6047281.png)
![7-(difluoromethyl)-9-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6047285.png)
![1-benzyl-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide](/img/structure/B6047304.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B6047322.png)
![N-{[(4-ethoxyphenyl)amino][(4-oxo-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1,4-dihydro-2-pyrimidinyl)amino]methylene}benzamide](/img/structure/B6047327.png)